3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline
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Overview
Description
3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline, abbreviated as 3-A5I2O, is an organic compound that was first synthesized in the early 2000s. It is a member of the family of indolines, which are heterocyclic compounds that contain an indole ring and an oxoindoline moiety. The compound has since been studied for its potential applications in a variety of scientific research fields, including biochemistry, physiology, and pharmacology.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline' involves the reaction of 5-iodo-2-oxoindoline with 2-(4-acetamidophenoxy)acetic acid hydrazide in the presence of a coupling agent to form the desired product.
Starting Materials
5-iodo-2-oxoindoline, 2-(4-acetamidophenoxy)acetic acid hydrazide, Coupling agent
Reaction
Step 1: Dissolve 5-iodo-2-oxoindoline in a suitable solvent., Step 2: Add a coupling agent to the solution and stir for a few minutes., Step 3: Add 2-(4-acetamidophenoxy)acetic acid hydrazide to the reaction mixture and stir for several hours at room temperature., Step 4: Purify the product by column chromatography or recrystallization.
Scientific Research Applications
3-A5I2O has been studied for its potential applications in a variety of scientific research fields. In biochemistry, 3-A5I2O has been used as a substrate for the enzyme cytochrome P450 2C8 and as a tool to study the role of the enzyme in drug metabolism. In physiology, 3-A5I2O has been used to study the role of the endocannabinoid system in regulating insulin secretion. In pharmacology, 3-A5I2O has been used as a tool to study the pharmacokinetics of drugs and to investigate the mechanisms of drug action.
Mechanism Of Action
The mechanism of action of 3-A5I2O is not yet fully understood. However, it is believed that the compound acts as an agonist of the endocannabinoid system, which is involved in a variety of physiological processes, including appetite, pain sensation, and inflammation. It is also believed that 3-A5I2O may act as an inhibitor of cytochrome P450 2C8, an enzyme involved in the metabolism of drugs.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-A5I2O are not yet fully understood. However, it is believed that the compound may have anti-inflammatory, analgesic, and anti-diabetic effects. It may also have a role in modulating appetite and energy metabolism.
Advantages And Limitations For Lab Experiments
The advantages of using 3-A5I2O for laboratory experiments include its relative ease of synthesis and its availability in a variety of forms, including powder, solution, and solid. The compound is also relatively stable and can be stored for long periods of time.
The main limitation of using 3-A5I2O for laboratory experiments is its relatively low solubility. This can make it difficult to use in certain applications, such as in vitro assays. Additionally, the compound is relatively expensive, which can limit its use in certain experiments.
Future Directions
Include further research into the compound’s mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research is needed to determine the optimal conditions for synthesizing 3-A5I2O and to explore potential new uses for the compound.
properties
IUPAC Name |
2-(4-acetamidophenoxy)-N-[(2-hydroxy-5-iodo-1H-indol-3-yl)imino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN4O4/c1-10(24)20-12-3-5-13(6-4-12)27-9-16(25)22-23-17-14-8-11(19)2-7-15(14)21-18(17)26/h2-8,21,26H,9H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEDQRMRLOAFAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline |
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